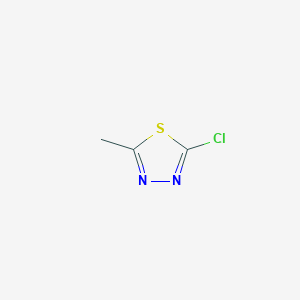

2-Chloro-5-methyl-1,3,4-thiadiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S/c1-2-5-6-3(4)7-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLGMBJDQYRJLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513903 | |

| Record name | 2-Chloro-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53645-94-6 | |

| Record name | 2-Chloro-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 2-Chloro-5-methyl-1,3,4-thiadiazole typically involves the reaction of thiosemicarbazide with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the process. The reaction mixture is then heated to promote cyclization, resulting in the formation of the thiadiazole ring .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

2-Chloro-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.

Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or thioethers.

Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as hydrogen peroxide and potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial and Antitumor Activities

Research indicates that derivatives of 2-chloro-5-methyl-1,3,4-thiadiazole exhibit promising biological activities. Notably, compounds based on this structure have shown antimicrobial properties against various pathogens. For instance, studies have demonstrated that certain thiadiazole derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . Additionally, the compound has been linked to antitumor effects, with derivatives displaying significant cytotoxicity against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer) .

Case Study: Antileishmanial Agents

A study synthesized novel compounds derived from this compound and evaluated their efficacy against Leishmania major, a parasite responsible for leishmaniasis. The most active derivative exhibited an IC50 value significantly lower than the standard treatment, indicating its potential as a therapeutic agent .

Agricultural Applications

Pesticides and Herbicides

The structural characteristics of this compound make it suitable for developing agrochemicals. Its derivatives have been explored as potential fungicides and herbicides due to their ability to interfere with biological processes in pests. For example, certain thiadiazole compounds have demonstrated effectiveness in controlling fungal pathogens in crops .

Material Science Applications

Organic Electronics

Recent advancements have identified the potential use of this compound in organic electronic devices. Its unique electronic properties may be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to act as a precursor for synthesizing conductive polymers opens avenues for innovative applications in electronics .

Limitations and Future Directions

Despite its potential applications, research on this compound is still in the early stages. Key limitations include:

- Safety Profile : The toxicity and safety profile of this compound in vivo remain underexplored.

- Solubility Issues : Limited solubility in water may hinder its pharmaceutical applications.

Future research should focus on:

- Exploring Biological Activities : Further investigation into the compound's biological effects could lead to new therapeutic agents.

- Synthetic Method Development : Developing new synthetic routes to enhance the properties of thiadiazole derivatives may yield more effective compounds for various applications.

Wirkmechanismus

The biological activity of 2-Chloro-5-methyl-1,3,4-thiadiazole is attributed to its ability to interact with various molecular targets. It can inhibit the activity of enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, its antimicrobial activity is due to its ability to interfere with the synthesis of bacterial cell walls . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogen vs. Amino Substitution: Replacing chlorine with amino groups (e.g., 2-amino-5-methyl-1,3,4-thiadiazole) enhances biological activity, as seen in anticonvulsant studies (ED₅₀ = 20.11 mg/kg in mice) . However, chlorine substitution improves electrophilicity, making it more reactive in cross-coupling reactions .

- Thermodynamic Stability: Methyl substitution at C5 increases stability compared to ethyl or unsubstituted analogs. For example, 2-amino-5-methyl-1,3,4-thiadiazole has a lower enthalpy of formation (−83.4 kJ/mol) than its ethyl counterpart, indicating higher stability .

Fungicidal Activity

Chlorophenyl-substituted derivatives (e.g., compound I12: 2-(2-chlorophenyl)-5-(5-(2,4-difluorophenyl)furan-2-yl)-1,3,4-thiadiazole) exhibit potent fungicidal activity, with melting points correlating to crystalline stability (124–125°C) . In contrast, this compound itself is primarily an intermediate but can be functionalized to enhance bioactivity.

Anticonvulsant Activity

Amino-substituted analogs, such as 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine, show superior anticonvulsant effects (ED₅₀ = 20.11 mg/kg in MES tests) compared to halogenated derivatives, underscoring the role of amino groups in CNS penetration .

Biologische Aktivität

2-Chloro-5-methyl-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, including antimicrobial, anticancer, and anti-parasitic effects, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

The chemical structure of this compound features a five-membered ring containing two nitrogen atoms and one sulfur atom. This unique arrangement contributes to its biological activity through various mechanisms, including interaction with biological targets and the formation of bioactive derivatives.

2. Antimicrobial Activity

Antibacterial Properties

Research has shown that derivatives of 1,3,4-thiadiazoles exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 62.5 μg/mL |

| This compound | Escherichia coli | 32.6 μg/mL |

These findings indicate that the presence of chlorine enhances the compound's antibacterial properties compared to other derivatives .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against strains such as Aspergillus niger and Candida albicans. The compound demonstrated a zone of inhibition ranging from 15 mm to 19 mm at a concentration of 500 μg/disk against these fungal strains .

3. Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in cancer treatment. For example:

| Compound | Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 0.28 |

| This compound | HepG2 (liver cancer) | 9.6 |

These compounds induce cell cycle arrest at the G2/M phase and down-regulate key proteins involved in tumor progression . The mechanism by which these compounds exert their effects often involves interaction with DNA and inhibition of tubulin polymerization .

4. Anti-Parasitic Activity

The anti-parasitic properties of thiadiazoles have been explored in the context of diseases such as Chagas disease and leishmaniasis. For instance:

| Compound | Target Parasite | IC50 Value (µg/mL) |

|---|---|---|

| This compound | Leishmania major | <11.2 after 48 h |

This compound was found to be significantly more effective than standard drugs used in treatment . The structural characteristics of thiadiazoles contribute to their ability to disrupt parasite metabolism.

5. Case Studies

Case Study: Anticancer Efficacy

A study conducted on the anticancer efficacy of various thiadiazole derivatives included a focus on the cytotoxic effects against multiple cell lines. The results indicated that compounds containing a chloro group exhibited enhanced activity compared to their non-chlorinated counterparts .

Case Study: Antimicrobial Screening

In another investigation involving antimicrobial screening, several derivatives of this compound were tested against a panel of microorganisms. The results confirmed significant activity against resistant strains of bacteria and fungi .

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-methyl-1,3,4-thiadiazole derivatives?

Derivatives of this compound are often synthesized via cyclization reactions. For example:

- Reaction with chloroacetyl chloride and thiourea : 2-Amino-5-methyl-1,3,4-thiadiazole reacts with chloroacetyl chloride in a suitable solvent (e.g., methanol), followed by cyclization with thiourea under reflux to form N⁴-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives .

- Phosphoric acid-mediated cyclization : 1,4-Dibenzoylthiosemicarbazide undergoes smooth cyclization using phosphoric acid as a dehydrating agent to yield 2-benzamido-5-phenyl-1,3,4-thiadiazole .

- Mercapto-derivatives : 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) reacts with chloroacetyl chloride to synthesize 24 new derivatives, confirmed via ¹H/¹³C NMR .

Q. How can thermodynamic stability be assessed for thiadiazole derivatives?

The thermodynamic stability of 2-amino-5-methyl-1,3,4-thiadiazole has been evaluated using:

- Calorimetry : Rotating bomb combustion calorimetry and Calvet microcalorimetry determine standard molar enthalpies of formation in the gaseous phase (ΔfH°(g) = 183.6 ± 2.3 kJ·mol⁻¹) .

- Computational methods : Density Functional Theory (DFT) and MP2 calculations compare activation barriers and structural stability. MP2 tends to overestimate barriers compared to DFT .

Advanced Research Questions

Q. What computational methods are optimal for studying thiadiazole reaction mechanisms?

- DFT vs. MP2 : DFT (e.g., B3LYP/6-311+G(2d2p)) is preferred for simulating reaction pathways due to its accuracy in predicting activation barriers (e.g., deprotonation-tautomerism pathways for 2-amino-5-methyl-1,3,4-thiadiazole formation). MP2 overestimates barriers by ~20–30 kJ·mol⁻¹ .

- Geometry optimization : B3LYP/6-31G(d) aligns well with experimental bond lengths and angles (e.g., 2-tert-butyldithio-5-methyl-1,3,4-thiadiazole), validating its use for structural studies .

Q. How do structural modifications influence fluorescence properties in thiadiazole derivatives?

- Conjugation effects : Derivatives with conjugated double bonds (e.g., 2-(4-methoxyphenyl)-5-styryl-1,3,4-thiadiazole) exhibit red-shifted fluorescence emission (390–550 nm) compared to non-conjugated analogs (360–500 nm), making them suitable for blue-light-emitting materials .

- Substituent impact : Electron-donating groups (e.g., methoxy) enhance fluorescence intensity, while electron-withdrawing groups (e.g., chloro) reduce quantum yields .

Q. What challenges arise in synthesizing thiadiazole-based coordination complexes?

- Stoichiometric control : Synthesizing tetrakis(2-amino-5-ethylthio-1,3,4-thiadiazole)-chloro-copper(II) complexes requires precise molar ratios (1:2:4 for Cu:Cl:L) to achieve high yields (92%) and purity .

- Structural validation : X-ray diffraction and elemental analysis are critical for confirming composition (e.g., Cu: 8.15% experimental vs. 8.21% calculated) .

Q. How can biological activity of thiadiazole derivatives be systematically evaluated?

- In vitro assays : Anticancer potential is assessed via cell cycle arrest studies (e.g., FABT-induced G0/G1 phase arrest in A549 lung carcinoma cells) and ERK pathway inhibition .

- Molecular docking : Predictive models (e.g., B-cell lymphoma-2 inhibitors) correlate thiadiazole-hydride structures with binding affinities to biological targets .

Data Contradictions and Resolutions

- MP2 vs. DFT accuracy : While MP2 overestimates activation barriers, DFT (B3LYP) provides closer agreement with experimental data. Researchers should cross-validate computational results with calorimetric or spectroscopic data .

- Temperature effects : Elevated temperatures (>100°C) favor product formation in cyclization reactions but may degrade thermally unstable derivatives. Kinetic studies are recommended to optimize conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.